molecular formula C11H15ClO B13207262 (1R)-2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol

(1R)-2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol

Cat. No.: B13207262
M. Wt: 198.69 g/mol
InChI Key: MMFBECABNPXRGF-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol is an organic compound characterized by the presence of a chloro group, a hydroxyl group, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the chlorination of (1R)-1-(2,4,5-trimethylphenyl)ethanol using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically proceeds at low temperatures to prevent over-chlorination and to ensure the retention of the desired stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of the reaction is also common.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form (1R)-2-chloro-1-(2,4,5-trimethylphenyl)ethane using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives. Common reagents include sodium hydroxide and potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: (1R)-2-chloro-1-(2,4,5-trimethylphenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Industrial Chemistry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular pathways involved can vary widely depending on the specific context of its use.

Comparison with Similar Compounds

  • (1R)-2-Chloro-1-(2,4,6-trimethylphenyl)ethan-1-ol
  • (1R)-2-Chloro-1-(2,3,5-trimethylphenyl)ethan-1-ol

Comparison:

    Structural Differences: The position of the methyl groups on the phenyl ring can influence the compound’s reactivity and properties.

    Reactivity: The presence and position of substituents can affect the compound’s reactivity in various chemical reactions.

    Applications: While similar compounds may have overlapping applications, specific structural features can make (1R)-2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol unique in certain contexts.

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

(1R)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol

InChI

InChI=1S/C11H15ClO/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5,11,13H,6H2,1-3H3/t11-/m0/s1

InChI Key

MMFBECABNPXRGF-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=C(C=C1C)[C@H](CCl)O)C

Canonical SMILES

CC1=CC(=C(C=C1C)C(CCl)O)C

Origin of Product

United States

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